4-Methyl-5-(2-methyl-1,3-oxazol-4-yl)penta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(2-methyl-1,3-oxazol-4-yl)penta-2,4-dienal is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-methyl-1,3-oxazol-4-yl)penta-2,4-dienal typically involves multi-step procedures. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. Subsequent sulfochlorination with thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia, produces the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly by minimizing hazardous waste.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(2-methyl-1,3-oxazol-4-yl)penta-2,4-dienal can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Methyl-5-(2-methyl-1,3-oxazol-4-yl)penta-2,4-dienal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Methyl-5-(2-methyl-1,3-oxazol-4-yl)penta-2,4-dienal involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenyloxazole: Similar in structure but lacks the penta-2,4-dienal moiety.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Contains a sulfonamide group instead of the penta-2,4-dienal moiety.
Uniqueness
4-Methyl-5-(2-methyl-1,3-oxazol-4-yl)penta-2,4-dienal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
139630-90-3 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-methyl-5-(2-methyl-1,3-oxazol-4-yl)penta-2,4-dienal |
InChI |
InChI=1S/C10H11NO2/c1-8(4-3-5-12)6-10-7-13-9(2)11-10/h3-7H,1-2H3 |
InChI Key |
MLMZCBBXAMXYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C=C(C)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.